

O-Desmethyl Ranolazine (CAS Number: 172430-45-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O-Desmethyl ranolazine*

Cat. No.: *B563687*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **O-Desmethyl ranolazine**, a primary metabolite of the antianginal drug ranolazine. This document consolidates critical information on its physicochemical properties, metabolic pathway, and analytical methodologies for its quantification. Detailed experimental protocols and visual representations of metabolic and experimental workflows are included to support researchers and professionals in drug development and metabolic studies.

Introduction

O-Desmethyl ranolazine, with the Chemical Abstracts Service (CAS) number 172430-45-4, is a major active metabolite of ranolazine. Ranolazine is a medication used for the treatment of chronic angina. The metabolic conversion of ranolazine to **O-Desmethyl ranolazine** is a crucial aspect of its pharmacokinetic profile and is primarily mediated by cytochrome P450 enzymes in the liver. Understanding the characteristics and quantification of this metabolite is essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for ensuring the safety and efficacy of ranolazine.

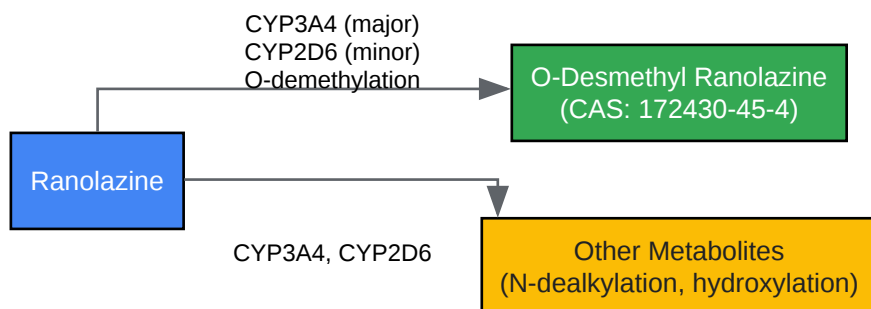
Physicochemical Properties

A summary of the key physicochemical properties of **O-Desmethyl ranolazine** is presented in Table 1. This data is crucial for the development of analytical methods and for understanding its disposition in biological systems.

Property	Value	Reference
CAS Number	172430-45-4	
Molecular Formula	C ₂₃ H ₃₁ N ₃ O ₄	
Molecular Weight	413.52 g/mol	
IUPAC Name	N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetamide	
Synonyms	Desmethyl Ranolazine, CVT-2514	

Metabolic Pathway of Ranolazine

Ranolazine undergoes extensive metabolism in the human body, with O-demethylation being one of the principal routes of biotransformation. This process is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, with a minor contribution from CYP2D6. The O-demethylation of the methoxy group on the phenoxy ring of ranolazine results in the formation of **O-Desmethyl ranolazine**.



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Metabolic conversion of Ranolazine to **O-Desmethyl Ranolazine**.

Experimental Protocols

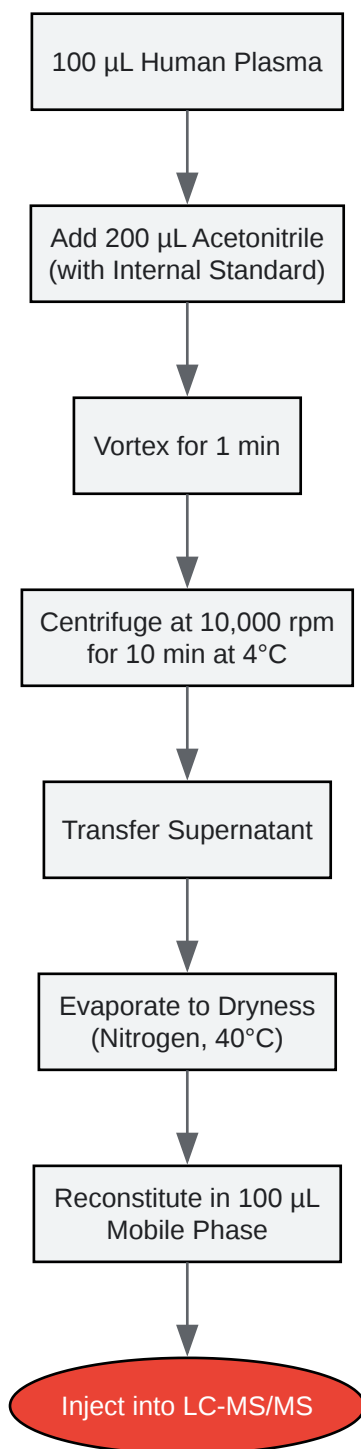
Accurate quantification of **O-Desmethyl ranolazine** in biological matrices is critical for pharmacokinetic and metabolism studies. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

LC-MS/MS Method for Quantification in Human Plasma

This section details a representative LC-MS/MS method for the simultaneous quantification of ranolazine and **O-Desmethyl ranolazine** in human plasma.

4.1.1. Sample Preparation: Protein Precipitation

- To 100 μL of human plasma, add 200 μL of a precipitating agent (e.g., acetonitrile containing an internal standard).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (e.g., 10 μL) into the LC-MS/MS system.



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Workflow for plasma sample preparation.

4.1.2. Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start with 95% A, decrease to 5% A over 5 min, hold for 1 min, return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	10 μ L

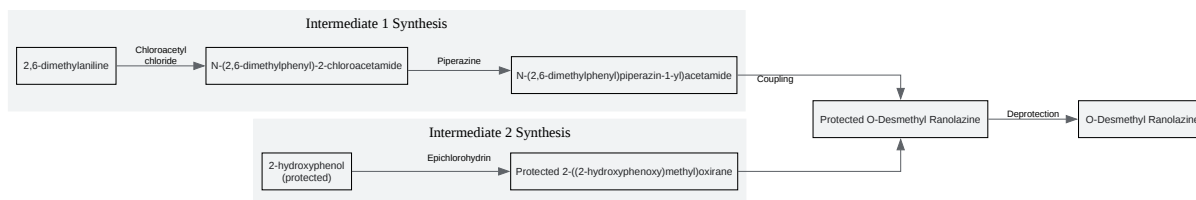
4.1.3. Mass Spectrometric Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (Ranolazine)	m/z 428.3 \rightarrow 263.2
MRM Transition (O-Desmethyl Ranolazine)	m/z 414.3 \rightarrow 249.2
Collision Energy	Optimized for each transition
Ion Source Temperature	500°C

Synthesis

The synthesis of **O-Desmethyl ranolazine** as a reference standard can be achieved through a multi-step process. A general synthetic scheme is outlined below. The synthesis of ranolazine itself involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by reaction with piperazine and subsequent coupling with 2-((2-methoxyphenoxy)methyl)oxirane. For **O-**

Desmethyl ranolazine, a similar strategy can be employed using a protected 2-hydroxyphenoxy precursor.



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General synthetic approach for **O-Desmethyl Ranolazine**.

Conclusion

O-Desmethyl ranolazine is a significant metabolite in the disposition of ranolazine. This technical guide has provided a consolidated resource for researchers and drug development professionals, encompassing its fundamental properties, metabolic generation, and detailed analytical protocols for its quantification. The provided information is intended to facilitate further research into the pharmacokinetics and metabolism of ranolazine and its metabolites.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com